Product packaging for isoindolo[2,1-b]isoquinolin-5(7H)-one(Cat. No.:CAS No. 84245-28-3)

isoindolo[2,1-b]isoquinolin-5(7H)-one

Cat. No.: B11877903
CAS No.: 84245-28-3
M. Wt: 233.26 g/mol
InChI Key: WHUPHAJUIWJOFO-UHFFFAOYSA-N
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Description

Isoindolo[2,1-b]isoquinolin-5(7H)-one (CAS 84245-28-3) is a heterocyclic organic compound with the molecular formula C16H11NO and a molecular weight of 233.27 g/mol . This compound features a polycyclic scaffold that is of significant interest in medicinal and organic chemistry. Its core structure is related to the benzo[6,7]indolizino[1,2-b]quinolin-11(13H)-one framework found in rosettacin and other aromathecin alkaloids . These natural products and their synthetic analogs are investigated for their important biological activities, particularly as potential antitumor agents . Research indicates that such compounds can function by inhibiting the enzyme DNA topoisomerase I, thereby disrupting DNA replication in cancer cells and leading to cell death . Furthermore, the isoindolo-isoquinoline scaffold is a subject of ongoing methodological development in organic synthesis, with recent advances focusing on efficient cascade reactions, such as TFA-mediated condensations, to construct these complex ring systems . This makes this compound a valuable intermediate for synthesizing novel derivatives and a key compound for exploring new synthetic pathways and structure-activity relationships in drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO B11877903 isoindolo[2,1-b]isoquinolin-5(7H)-one CAS No. 84245-28-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84245-28-3

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

7H-isoindolo[2,1-b]isoquinolin-5-one

InChI

InChI=1S/C16H11NO/c18-16-14-8-4-1-5-11(14)9-15-13-7-3-2-6-12(13)10-17(15)16/h1-9H,10H2

InChI Key

WHUPHAJUIWJOFO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)N31

Origin of Product

United States

Synthetic Methodologies for Isoindolo 2,1 B Isoquinolin 5 7h One and Its Derivatives

Transition Metal-Catalyzed Annulation Strategies

Among the various transition metals utilized, such as rhodium, iridium, palladium, and ruthenium, rhodium has emerged as a particularly effective catalyst for constructing the isoindolo[2,1-b]isoquinolin-5(7H)-one framework. researchgate.net These catalytic systems enable the formation of the scaffold through either intermolecular or intramolecular pathways. researchgate.net

Rhodium(III)-catalyzed C-H activation has become a cornerstone for the synthesis of isoquinolone derivatives and, by extension, the this compound system. This approach allows for the direct functionalization of C-H bonds, which are typically unreactive, providing an efficient pathway to complex molecules.

A notable method for synthesizing the this compound core involves the rhodium(III)-catalyzed oxidative annulation of isoquinolones with diazoketoesters. acs.org This process is characterized by an in situ deacylation, leading to the formation of the desired isoindoloisoquinolones. The reaction demonstrates the versatility of rhodium catalysis in mediating complex transformations, which can be used to generate analogues of biologically active compounds like rosettacin (B1262365). acs.org

Table 1: Rh(III)-Catalyzed Oxidative Annulation of Isoquinolones with Diazoketoesters This table is representative of the types of transformations discussed in the literature. Specific substrate and yield data would be populated from detailed experimental reports.

Isoquinolone SubstrateDiazoketoesterProductYield (%)
N-methylisoquinoloneEthyl 2-diazo-3-oxobutanoate7-Acetyl-isoindolo[2,1-b]isoquinolin-5(7H)-oneData not available
N-benzylisoquinoloneMethyl 2-diazoacetoacetateSubstituted this compoundData not available

An efficient and atom-economical synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones has been achieved through the rhodium(III)-catalyzed direct C-H oxidative annulation of isoquinolones with allyl alcohols. rsc.orgbohrium.com In this reaction, allyl alcohols function as C1 synthons. The methodology tolerates a wide range of functional groups and can be performed as a one-pot operation starting from N-methoxybenzamides. rsc.org The reaction proceeds smoothly, accommodating various substituents on the isoquinolone core and on the allyl alcohol. bohrium.com This protocol is highlighted by its use of readily available starting materials and high efficiency. bohrium.com

Table 2: Scope of Rh(III)-Catalyzed Annulation of Isoquinolones with Allyl Alcohols Based on findings from the literature, this table illustrates the reaction's versatility. bohrium.com

Isoquinolone Substituent (R¹)Allyl Alcohol Substituent (R²)Product Yield (%)
HH85
4-MeH82
4-OMeH75
4-FH78
HMe72
HPh65

A highly efficient protocol for the synthesis of 7-hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-ones involves a rhodium(III)-catalyzed cascade annulation of N-(pivaloyloxy)benzamides with 2-alkynyl aldehydes. acs.org This reaction proceeds through a sequence of alkyne insertion followed by the addition of the amide nitrogen onto the aldehyde group. acs.org A key feature of this method is the resulting aminal functionality, which can be used for further molecular diversification. The synthetic utility of this strategy was demonstrated by a concise, two-step synthesis of the alkaloid rosettacin. acs.org

Table 3: Rh(III)-Catalyzed Cascade Annulation with Alkynyl Aldehydes This table represents the scope of the reaction between N-(pivaloyloxy)benzamides and 2-alkynyl aldehydes. acs.org

Benzamide (B126) Substituent (R¹)Alkynyl Aldehyde Substituent (R²)Product Yield (%)
HPhenyl88
4-MethylPhenyl92
4-MethoxyPhenyl85
4-FluoroPhenyl82
HCyclohexyl78
Hn-Butyl75

The synthesis of the this compound scaffold can be achieved through both intermolecular and intramolecular transition metal-catalyzed C-H activation/annulation pathways. researchgate.net Rhodium catalysis has been successfully applied to both strategies. Intramolecular cyclization, for example, can involve a Wittig reaction to form the heterocyclic system. scispace.com Intermolecular approaches, such as the annulation of isoquinolones with various coupling partners like allyl alcohols or alkynes, provide a direct method to construct the core structure. rsc.orgacs.org The choice between an intermolecular and intramolecular strategy often depends on the desired substitution pattern and the availability of starting materials. While palladium has also been widely used for inter- and intramolecular cyclizations in synthesizing heterocycles like indoles, rhodium has proven particularly adept for the isoquinolone system. mdpi.com

Achieving regioselectivity is a critical challenge in the synthesis of substituted heterocycles, particularly when using unsymmetrical alkynes. Rhodium(III)-catalyzed C-H activation and alkyne annulation has been developed as a redox-economic strategy that exhibits excellent regioselectivity under mild conditions. acs.org In some systems, the use of an oxidizing directing group, such as a perester, which involves the cleavage of an O-O bond as an internal oxidant, can control the reaction's regiochemical outcome. acs.org While achieving high regioselectivity with unsymmetrical alkynes can be difficult, the use of alkynyl chlorides as electrophiles in rhodium-catalyzed [3+2] annulation reactions has been shown to afford single regioisomers. nih.gov The ability of the rhodium catalyst to differentiate between the two ends of the alkyne is crucial for this control. nih.gov

Synthetic Routes to this compound and Its Analogs

The this compound scaffold is a core structural motif found in various biologically active natural products. researchgate.net This has led to the development of diverse synthetic strategies to construct this privileged heterocyclic system. Transition metal-catalyzed reactions, particularly those involving C-H activation and annulation, have emerged as powerful and efficient methods for assembling this complex framework with high atom and step economy. researchgate.netresearchgate.net

Application in Rosettacin and Analog Synthesis

The this compound core is a key structural feature of rosettacin, a member of the aromathecin family of alkaloids which are investigated for their potential antitumor activities. mdpi.comresearchgate.net The synthesis of rosettacin and its analogs often involves the construction of this core as a pivotal step.

One efficient approach involves a rhodium(III)-catalyzed cascade annulation of N-(pivaloyloxy)benzamides with 2-alkynyl aldehydes. acs.org This method provides 7-hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-ones, which can be further elaborated to afford rosettacin. acs.org The reaction proceeds through a sequential alkyne insertion followed by the addition of the amide nitrogen onto the aldehyde, creating an aminal functionality that allows for further diversification. acs.org

Starting MaterialsKey Reaction TypeProductRef.
N-(pivaloyloxy)benzamides, 2-alkynyl aldehydesRh(III)-catalyzed cascade annulation7-hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-ones acs.org
2-alkynylbenzaldehyde oximeThermal cyclization/Reissert–Henze-type reactionIsoquinolone precursor for Rosettacin nih.gov

Palladium-Catalyzed Approaches

Palladium catalysis has proven to be a versatile tool for the synthesis of the this compound core and its derivatives.

A notable palladium-catalyzed method involves the C-H activation and cyclocarbonylation of isoquinolones. researchgate.net This approach offers high regioselectivity, chemoselectivity, and good functional group tolerance. researchgate.net In one variation, carbon dioxide can be utilized as a C1 source for the synthesis of isoindolo[2,1-b]isoquinoline-5,7-diones from isoquinolones under 1 atm of CO2. researchgate.net Often, the isoquinolone precursors are themselves synthesized via a rhodium-catalyzed annulation of a benzamide and an alkyne, allowing for a one-pot, two-step synthesis of the final tetracyclic structure. researchgate.net

Another palladium-catalyzed carbonylative cyclization utilizes alkene-tethered indoles and nitroarenes to produce amide-containing indolo[2,1-a]isoquinolines. nih.gov This reaction employs molybdenum hexacarbonyl as both a carbon monoxide source and a reductant. nih.gov

ReactantsCatalyst SystemProductKey FeaturesRef.
Isoquinolones, CO2 (1 atm)Palladium catalystIsoindolo[2,1-b]isoquinoline-5,7-dionesHigh regioselectivity, uses CO2 as C1 source researchgate.net
Alkene-tethered indoles, NitroarenesPd catalyst, Mo(CO)6Amide-containing indolo[2,1-a]isoquinolinesCarbonylative cyclization, Mo(CO)6 as CO source nih.gov

The synthesis of sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-one derivatives can be achieved through a radical cascade pathway. nih.gov This process involves the radical addition of an activated alkene with a thiosulfonate, followed by an intramolecular cyclization. nih.gov

Iridium-Catalyzed Oxidative Coupling and Cyclization

Iridium catalysis provides another avenue to the this compound skeleton. An iridium-catalyzed oxidative coupling and cyclization of N-H isoquinolones with olefins has been developed. fao.org This method generally affords the desired products in moderate to good yields and allows for further derivatization through functional group conversions and additional C-H/olefin coupling reactions. fao.org

Ruthenium(II)-Catalyzed Double Annulation

Ruthenium(II) catalysts have been employed for the synthesis of related indolo[2,1-a]isoquinolines through a double C-H activation and annulation reaction. nih.gov One such method involves the reaction of 2-phenylindoles with allyl carbonates in a one-pot tandem C-H allylation and oxidative cyclization. nih.gov This process provides an efficient route to the indolo[2,1-a]isoquinoline core. nih.gov

ReactantsCatalyst SystemProductKey FeaturesRef.
2-Phenylindoles, Allyl carbonatesRu(II) catalystIndolo[2,1-a]isoquinolinesTandem C-H allylation and oxidative cyclization nih.gov

Copper-Catalyzed Transformations

Copper catalysis has been utilized in the synthesis of sulfonated benzimidazo[2,1-a]isoquinolin-6(5H)-ones. nih.gov A procedure involving substituted 2-methyl-1-(2-phenyl-1H-benzo[d]imidazol-1-yl)prop-2-en-1-ones, substituted S-methyl methanesulfonothioates, tert-butyl hydroperoxide (TBHP), and copper(II) bromide in 1,2-dichloroethane (B1671644) (DCE) at 110 °C yields the desired products. nih.gov

Copper-Catalyzed Transformations

Sonogashira Coupling and Intramolecular Hydroamidation

A consecutive reaction involving Sonogashira coupling and acetylene (B1199291) hydroamination cyclization provides a pathway to synthesize isoindolo[1,2-b]quinazolin-10(12H)-one derivatives. acs.org This method utilizes 2-(2-bromophenyl)quinazolin-4(3H)-ones and terminal alkynes. acs.org The reaction is catalyzed by a CuI/l-proline system in the presence of a cesium carbonate base, resulting in good yields. acs.org

The Sonogashira reaction is a cross-coupling reaction that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a versatile method that can be conducted under mild conditions. wikipedia.org

Table 1: Sonogashira Coupling and Intramolecular Hydroamidation

ReactantsCatalyst SystemBaseProductYield
2-(2-bromophenyl)quinazolin-4(3H)-ones, Terminal alkynesCuI/l-prolineCs2CO3Isoindolo[1,2-b]quinazolin-10(12H)-one derivativesGood
Photoinduced Radical Domino Cyclization of Ynamides

Ynamides, which are electron-rich alkynes with a nitrogen atom attached to the triple bond, can undergo radical reactions to form nitrogen-containing heterocyclic compounds. researchgate.net A photoinduced radical domino cyclization of ynamides represents a method for constructing such scaffolds. researchgate.net This process is initiated by light and involves a cascade of cyclization reactions. researchgate.net

Osmium(II)-Catalyzed Redox-Neutral Annulation

While the provided search results focus on Rhodium(III) and Ruthenium(II) catalysts for similar annulation reactions, specific information on Osmium(II)-catalyzed redox-neutral annulation for the synthesis of this compound was not found in the initial search. Rhodium(III)-catalyzed C-H oxidative annulation of isoquinolones with allyl alcohols has been shown to be an efficient method for synthesizing isoindolo[2,1-b]isoquinolin-5(7H)-ones. rsc.org Similarly, Ruthenium(II)-catalyzed tandem C-H allylation and oxidative cyclization of 2-phenylindoles with allyl carbonates also yields indolo[2,1-a]isoquinoline derivatives. nih.gov

Metal-Free Synthetic Routes

Iodine-Catalyzed Oxidative Functionalization

An efficient and practical method for synthesizing isoquinolin-1(2H)-ones involves an iodine-catalyzed oxidative functionalization of azaarenes with benzylic C-H bonds. acs.orgnih.gov This reaction proceeds through an N-alkylation and amidation cascade. acs.orgnih.gov A key advantage of this method is the use of readily available and unfunctionalized starting materials, such as azaarenes and methylarenes, under metal-free conditions, which avoids the use of expensive and potentially toxic heavy metal catalysts. acs.orgnih.gov This approach has been successfully applied to the two-step synthesis of isoindolo[2,1-b]isoquinolin-7(5H)-one. acs.orgnih.gov

Carbene-Catalyzed Aerobic Oxidation of Isoquinolinium Salts

A mild and environmentally friendly approach for the synthesis of isoquinolinones involves the carbene-catalyzed aerobic oxidation of isoquinolinium salts. rsc.orgnjtech.edu.cn This reaction uses ambient air as the sole oxidant and oxygen source, demonstrating a broad substrate scope and excellent functional group tolerance under mild conditions. rsc.orgnjtech.edu.cn A crucial step in this transformation is the formation of an aza-Breslow intermediate. rsc.orgnjtech.edu.cn This methodology has been successfully used to synthesize this compound. rsc.orgnjtech.edu.cn

Table 2: Metal-Free Synthetic Routes

MethodCatalystOxidantStarting MaterialsKey Intermediate/ProcessProduct
Iodine-Catalyzed Oxidative FunctionalizationIodineNot specifiedAzaarenes, MethylarenesN-alkylation/amidation cascadeIsoindolo[2,1-b]isoquinolin-7(5H)-one
Carbene-Catalyzed Aerobic OxidationN-Heterocyclic CarbeneAirIsoquinolinium saltsAza-Breslow intermediateThis compound

Cyclization and Cascade Reactions

The synthesis of the isoindolo[2,1-b]isoquinoline core often involves cyclization and cascade reactions. These reactions can be promoted by various catalysts, including transition metals and non-metal catalysts, or even by light.

Transition metal-catalyzed C-H activation and annulation is a powerful strategy for constructing the this compound scaffold. researchgate.net For instance, a rhodium(III)-catalyzed C-H activation/annulation cascade has been developed for this purpose. researchgate.net

Radical cascade cyclizations provide another efficient route. A metal-free radical cascade cyclization of 2-aryl-N-acryloyl indoles with α-keto acids under an air atmosphere yields indolo[2,1-α]isoquinoline derivatives in good to excellent yields. rsc.orgdocumentsdelivered.com Similarly, visible-light-induced radical cascade cyclizations have also been developed for the synthesis of this core structure, offering mild reaction conditions and high functional group tolerance. rsc.org Iron-catalyzed radical cyclization has also been employed to synthesize germanium-substituted indolo[2,1-a]isoquinolin-6(5H)-ones. rsc.org

Furthermore, an intramolecular Friedel-Crafts reaction of isoindole-1-acetyl chlorides is a key step in the synthesis of various isoindolo[2,1-a]quinoline derivatives. nih.gov

Intramolecular Annulations of Alkyne-Tethered Benzamides

The intramolecular annulation of alkyne-tethered benzamides represents a powerful approach for the synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones. Transition metal-catalyzed C-H activation and annulation have emerged as a particularly effective strategy. researchgate.net In these reactions, a transition metal catalyst, such as rhodium, iridium, palladium, or ruthenium, facilitates the direct coupling of a C-H bond with a tethered alkyne moiety. researchgate.net This process typically proceeds through an intermolecular or intramolecular pathway, leading to the formation of the desired polyheterocyclic scaffold with high atom and step economy. researchgate.net

Recent developments have highlighted the use of various transition metals to achieve this transformation, affording structurally diverse this compound derivatives. researchgate.net The choice of catalyst and reaction conditions can influence the regioselectivity and efficiency of the cyclization.

Aryl Radical Cyclization of Enamides

Aryl radical cyclization of enamides provides a short and effective route to the this compound core. thieme-connect.comthieme-connect.com This methodology is particularly notable for its application in the synthesis of topoisomerase I inhibitors. thieme-connect.com The key step involves the generation of an aryl radical, which then undergoes a 5-exo-trig cyclization onto the enamide double bond to form the five-membered ring of the isoindolinone system. thieme-connect.com

The enamides used as precursors in this reaction can be generated in situ from N-acyliminium ions. thieme-connect.com This approach has been successfully employed in the synthesis of the alkaloid rosettacin, which belongs to the aromathecin family of compounds. thieme-connect.com

Brønsted Acid-Catalyzed Amidohalogenation

A transannular approach involving a Brønsted acid-catalyzed amidohalogenation has been developed for the synthesis of pyrrolo[1,2-b]isoquinolinones, a class of compounds that includes the this compound skeleton. nih.gov This strategy commences with benzo-fused nine-membered enelactams. nih.gov In the presence of a halogenating agent and a Brønsted acid, a transannular amidohalogenation occurs, followed by an elimination step to yield the tricyclic product. nih.gov

EntryStarting LactamProductYield (%)
112a13a95
212b13b93
312c13c96
412d13d94
512e13e92
612f13f95
712g13g91
812h13h93
Table 1: Synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones via Brønsted Acid-Catalyzed Amidohalogenation. Data sourced from nih.gov.

Double Cascade Cyclization Protocols

Double cascade or tandem cyclization reactions offer an efficient means to rapidly construct complex molecular architectures like the this compound framework from simple precursors. These processes involve a series of intramolecular reactions that occur in a single pot, minimizing the need for isolation and purification of intermediates.

One such example is a copper-catalyzed three-component reaction of a tetrahydroisoquinoline, a terminal alkyne, and an aldehyde, which proceeds via an A3 coupling to form various pyrroloisoquinoline derivatives. rsc.org Another notable cascade involves a triazene-directed C-H annulation. nih.gov This method allows for the direct synthesis of polysubstituted indolo[2,1-a]isoquinoline analogues through a double C-H annulation cascade where the triazene (B1217601) acts as an internally cleavable directing group. nih.gov Furthermore, visible-light-induced radical cascade cyclizations have been developed, offering a redox-neutral pathway with excellent functional group tolerance under mild conditions. rsc.org

A facile CuBr2-induced radical relay addition/cyclization of activated alkenes with substituted-thiosulfonates has also been reported, leading to a broad range of sulfonated indolo[2,1-a]isoquinolines. nih.gov This protocol is advantageous due to its low cost, base-free conditions, and simple operation. nih.gov

Catalyst SystemKey TransformationProduct Scope
CuCl2/PhCOOHThree-component A3 couplingPyrrolo[2,1-a]isoquinolines
Rhodium(III)Triazene-directed double C-H annulationPolysubstituted indolo[2,1-a]isoquinolines
Visible Light/PhotocatalystRadical cascade cyclizationIndolo[2,1-a]isoquinoline core
CuBr2/TBHPRadical relay addition/cyclizationSulfonated indolo[2,1-a]isoquinolines
Table 2: Overview of Selected Double Cascade Cyclization Protocols.

Atom and Step-Economy in Synthetic Protocols

The principles of atom and step-economy are crucial in modern organic synthesis, aiming to maximize the incorporation of atoms from the starting materials into the final product and to minimize the number of synthetic steps. Several of the methodologies described for the synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones exemplify these principles.

Transition metal-catalyzed C-H activation/annulation reactions are particularly noteworthy for their high atom- and step-economy. researchgate.net By directly functionalizing C-H bonds, these methods avoid the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the generation of waste. researchgate.net Similarly, cascade reactions, which combine multiple bond-forming events in a single operation, are inherently step-economical. rsc.orgnih.gov For instance, the CuBr2-induced radical relay addition/cyclization constructs C-S and C-C bonds simultaneously under oxidizing conditions. nih.gov The development of catalytic intramolecular Wittig reactions also contributes to atom economy by minimizing the use of stoichiometric phosphorus reagents. researchgate.netscispace.com

Diversity-Oriented Synthetic Strategies for Isoindolo[2,1-b]isoquinolin-5(7H)-ones

Diversity-oriented synthesis (DOS) aims to produce a wide range of structurally diverse molecules from a common starting material or intermediate, which is particularly valuable for the exploration of chemical space in drug discovery. The development of synthetic routes that allow for the facile introduction of various substituents onto the this compound scaffold is a key aspect of DOS.

The Brønsted acid-catalyzed amidohalogenation approach is a prime example of a diversity-oriented strategy. nih.gov The wide scope of the reaction with respect to the substitution patterns on the starting nine-membered enelactams allows for the generation of a library of differently substituted pyrrolo[1,2-b]isoquinolin-5(1H)-ones. nih.gov Furthermore, the resulting products can be further functionalized, for example, through Suzuki coupling reactions of 10-iodopyrrolo[1,2-b]isoquinolinones, to introduce additional diversity. nih.gov This highlights the potential of this methodology to generate a broad range of analogues for structure-activity relationship studies, which is crucial given the promising biological activities, such as topoisomerase I inhibition, associated with this scaffold. nih.gov

Mechanistic Investigations and Reaction Pathways

Detailed Mechanistic Studies of Transition Metal-Catalyzed Processes

Transition metal catalysis, particularly employing rhodium, iridium, palladium, and ruthenium, has emerged as a powerful tool for the synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones. bohrium.comresearchgate.net These reactions typically proceed through a series of well-defined elementary steps, including C-H activation, migratory insertion, and reductive elimination, often within a catalytic cycle.

C-H Activation and Cyclometalation Pathways

A cornerstone of many transition metal-catalyzed syntheses of isoindolo[2,1-b]isoquinolin-5(7H)-one is the activation of a C-H bond on a precursor molecule, frequently a benzamide (B126) or a related derivative. bohrium.com This step is typically directed by a coordinating group present on the substrate, which positions the metal catalyst in proximity to the target C-H bond. The resulting cyclometalation forms a stable metallacyclic intermediate, which is primed for subsequent reactions.

The choice of the transition metal can significantly influence the C-H activation process. While high-valent metals like Rh(III) and Ir(III) are commonly employed, palladium-catalyzed reactions have also been successfully utilized. bohrium.com These processes showcase the versatility of transition metals in orchestrating the precise cleavage of otherwise inert C-H bonds to initiate the cascade towards the final product.

Role of Oxidants and Additives in Catalytic Cycles

In many transition metal-catalyzed C-H functionalization reactions leading to this compound, an external oxidant is required to regenerate the active catalytic species and complete the catalytic cycle. Common oxidants include copper(II) salts (e.g., Cu(OAc)₂) and silver(I) salts (e.g., AgOAc). These oxidants facilitate the reductive elimination step, which forms the final carbon-carbon or carbon-heteroatom bond and regenerates the active, higher-valent metal catalyst.

Additives, such as carboxylic acids or their salts, can also play a crucial role. They can act as proton shuttles, facilitate the C-H activation step via a concerted metalation-deprotonation mechanism, and stabilize key intermediates within the catalytic cycle. The specific combination of oxidant and additive is often critical for achieving high yields and selectivity.

Ligand Effects on Reactivity and Selectivity

The ligand environment around the transition metal center is a powerful tool for tuning both the reactivity and selectivity of the catalytic process. In the synthesis of this compound, ligands can influence the rate of C-H activation, the stability of metallacyclic intermediates, and the regioselectivity of subsequent bond-forming events.

Proposed Intermediates (e.g., Rhodacycles, Osmium(IV) Species, Aza-Breslow Intermediate)

The elucidation of reaction mechanisms often relies on the identification or postulation of key intermediates. In the rhodium-catalyzed synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones, rhodacycle intermediates, formed via C-H activation, are widely accepted as key players. rsc.org These five- or six-membered metallacycles are stable enough to be characterized in some cases and serve as the branching point for the subsequent annulation reactions.

In reactions involving other transition metals, different intermediates are proposed. For instance, in certain osmium-catalyzed transformations, Osmium(IV) species have been suggested as key reactive intermediates.

The formation of an aza-Breslow intermediate has also been proposed in certain mechanistic pathways. This type of intermediate, characterized by a zwitterionic structure, can arise from the reaction of a carbene with an imine and can undergo subsequent rearrangement and cyclization to form the desired heterocyclic core.

Radical Reaction Mechanisms

In addition to transition metal-catalyzed processes, radical-mediated reactions offer an alternative and powerful approach to the synthesis of this compound and its derivatives. nih.govrsc.orgrsc.org These reactions typically involve the generation of a radical species, which then undergoes a cascade of intramolecular cyclizations to construct the polycyclic framework.

A common strategy involves the generation of an aryl or vinyl radical from a suitable precursor. This radical can then add to a pendant unsaturated moiety, such as an enamide, to initiate the cyclization cascade. For instance, a plausible mechanism involves the formation of a tert-butoxyl radical from a peroxide initiator, which then abstracts a hydrogen atom to generate a new radical species. nih.gov This species can then add to an alkene, followed by intramolecular cyclization to form a new radical intermediate. nih.gov This intermediate can then be oxidized to a carbocation, which upon loss of a proton, yields the final product. nih.gov The use of radical scavengers like TEMPO has been shown to inhibit these reactions, providing strong evidence for the involvement of radical intermediates. nih.gov

Role of N-O Bond in C-N Bond Formation and Catalyst Turnover

In certain synthetic strategies, particularly those utilizing N-alkoxyamide or related starting materials, the cleavage of an N-O bond plays a pivotal role in the crucial C-N bond-forming step. The N-O bond can act as an internal oxidant, facilitating the C-H activation and subsequent annulation without the need for an external oxidizing agent.

Structural Modifications and Derivatization of Isoindolo 2,1 B Isoquinolin 5 7h One Core

Functional Group Conversions and Transformations

The inherent functionalities within the isoindolo[2,1-b]isoquinolin-5(7H)-one core, such as the lactam carbonyl group and aromatic rings, provide strategic points for chemical transformations. These conversions are crucial for synthesizing derivatives with altered properties and for creating intermediates for further structural elaboration.

One notable transformation is the conversion of the lactam functionality. For instance, the related isoindolo[2,1-b]isoquinoline-5,7-dione (B11868166) can be synthesized via an intramolecular Wittig cyclization. researchgate.netscispace.com This reaction highlights the versatility of the core structure in participating in complex cyclization reactions.

Introduction of Diverse Substituents onto the Core Scaffold

The introduction of a wide array of substituents onto the this compound framework is a primary strategy for modulating its biological and physicochemical properties. researchgate.net Transition metal-catalyzed C-H activation and annulation reactions have emerged as powerful methods for directly installing substituents onto the aromatic rings of the scaffold with high atom and step economy. researchgate.netnih.gov

Various synthetic strategies allow for the incorporation of different functional groups at specific positions. For example, methods have been developed for the introduction of substituents at the C-1, C-3, and C-4 positions, as well as at the nitrogen atom. nih.gov These substitutions can significantly influence the molecule's electronic properties and steric profile.

A study on the synthesis of isoindolo[2,1-a]quinoline derivatives, a closely related scaffold, demonstrated the introduction of a diethylaminomethyl group, which was found to be a potent derivative. nih.gov This highlights how specific substituents can impart significant biological activity.

Synthesis of Polycyclic and Fused Isoquinolones

Expanding the this compound core to create more complex polycyclic and fused systems is a significant area of research. These efforts aim to generate novel molecular architectures with unique three-dimensional shapes and potentially enhanced biological activities.

One approach involves the intramolecular Friedel-Crafts reaction of isoindole-1-acetyl chlorides, which are derived from 2-arylisoindole-1,3(2H)-diones. nih.gov This method has been successfully used to prepare a variety of related heterocyclic systems, including:

11b,12-dihydro-5H-isoindolo[2,1-b] scispace.combenzazepine-7,13-dione

7,8,14,14a-tetrahydroisoindolo[2,1-c] organic-chemistry.orgbenzazocine-5,13-dione

6a,7-dihydroisoquinolino[2,3-a]quinoline-5,12-dione nih.gov

Furthermore, the fusion of other heterocyclic rings, such as pyrazole (B372694), to the isoquinoline (B145761) framework has been achieved through ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes. nio.res.in Similarly, benzimidazole-fused isoquinolines have been synthesized via various methods, including copper-catalyzed cascade cyclizations and rhodium-catalyzed oxidative annulations. mdpi.com These strategies demonstrate the versatility of the isoquinoline system in constructing diverse fused heterocyclic compounds.

Derivatization via Aminal Functionality

The aminal functionality, which can be formed at the C-7 position of the this compound core, offers a unique handle for derivatization. This functionality can be introduced through various synthetic methods and serves as a precursor for further chemical modifications.

While direct derivatization via aminal functionality on the parent this compound is not extensively detailed in the provided results, the synthesis of related isoindolo[2,1-b]isoquinoline-5,7-dione through an intramolecular Wittig reaction points towards the reactivity of positions adjacent to the nitrogen atom, which could be exploited for creating aminal-like structures or their precursors. researchgate.netdocumentsdelivered.com

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to synthesize chiral this compound derivatives is of significant interest due to the often-enantiospecific nature of biological interactions. Such methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single enantiomer or diastereomer.

A notable example is the Lewis-acid mediated reaction of enamides with N-aryl-acylimines, which yields isoindolo[2,1-a]quinolin-11(5H)-ones with three contiguous stereogenic centers in high yields and diastereoselectivities. chemrxiv.org This reaction proceeds through a stepwise mechanism, allowing for the controlled formation of the desired stereoisomer. chemrxiv.org The stereochemical outcome is dictated by the formation of a 1,2-syn-intermediate followed by an intramolecular aza-Friedel-Crafts-type reaction that establishes a 2,3-anti arrangement of the substituents. chemrxiv.org

Furthermore, the synthesis of substituted isoindolin-1-ones has been achieved with regio- and stereoselectivity through the electrophilic cyclization of o-(1-alkynyl)benzamides. nih.gov Although this example does not directly produce the this compound core, it demonstrates a strategy for achieving stereocontrol in the formation of a related heterocyclic system, which could potentially be adapted.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Analysis of Structures and Reactivity

Density Functional Theory (DFT) has emerged as a cornerstone in the computational investigation of molecular systems, providing a favorable balance between accuracy and computational cost. DFT calculations are instrumental in determining the optimized geometry of isoindolo[2,1-b]isoquinolin-5(7H)-one, predicting key structural parameters such as bond lengths and angles. These theoretical values, often in good agreement with experimental data from X-ray crystallography, offer a precise three-dimensional representation of the molecule.

Beyond structural elucidation, DFT is a powerful tool for analyzing the reactivity of this compound. Reactivity descriptors derived from DFT, such as the distribution of the electrostatic potential (ESP) and the Fukui functions, can pinpoint the most reactive sites within the molecule. The ESP map, for example, visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other reagents.

Table 1: Representative DFT-Calculated Structural Parameters for a Substituted Isoindolo[2,1-b]isoquinolin-5-one Derivative

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.23 Å
Bond LengthC-N (lactam)~1.38 Å
Bond LengthC-N (ring fusion)~1.45 Å
Bond AngleC-N-C (lactam)~125°
Bond AngleC-C=O~120°
Note: These are approximate values based on typical DFT calculations for similar structures and are for illustrative purposes only. Specific values for the unsubstituted compound may vary.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those employing DFT, are indispensable for unraveling the intricate details of reaction mechanisms. For the synthesis of the this compound scaffold, these calculations can map out the entire reaction pathway, from reactants to products, through the identification of transition states.

The synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones often involves transition metal-catalyzed C-H activation and annulation reactions. Quantum chemical calculations can elucidate the role of the catalyst, the nature of the intermediates, and the energy barriers associated with each step of the catalytic cycle. For example, in a rhodium-catalyzed synthesis, calculations can model the oxidative addition, migratory insertion, and reductive elimination steps, providing a detailed atomistic picture of the reaction.

A key aspect of these studies is the calculation of transition state energies. The transition state represents the highest energy point along the reaction coordinate and determines the rate of the reaction. By comparing the energies of different possible transition states, chemists can understand and predict the selectivity of a reaction. For instance, in the synthesis of substituted isoindolo[2,1-b]isoquinolin-5(7H)-ones, DFT calculations have been used to explain the observed regioselectivity by demonstrating that the transition state leading to the major product is significantly lower in energy than the one leading to the minor product.

Prediction of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule are fundamental to its chemical behavior and its potential applications. Quantum chemical calculations provide a wealth of information about the electronic structure of this compound, including the energies and shapes of its molecular orbitals.

Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, and its energy is related to the molecule's ionization potential and its ability to act as an electron donor (nucleophile). The LUMO is the orbital to which an electron is most easily added, and its energy is related to the electron affinity and the molecule's ability to act as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, while a small gap suggests the opposite. For this compound, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is often centered on the electron-deficient carbonyl group and the adjacent imine-like functionality.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVRelates to chemical stability and reactivity
Note: These values are illustrative and can vary depending on the level of theory and basis set used in the calculation.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization (excluding efficacy/toxicity implications)

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its chemical or physical properties. In the context of the this compound scaffold, computational SAR studies can be used to guide the design of new derivatives with optimized properties, without directly considering their biological efficacy or toxicity.

By systematically modifying the parent scaffold with different substituents at various positions, and then calculating the resulting changes in properties like electronic distribution, steric hindrance, and lipophilicity, researchers can build a computational model of the SAR. For example, adding an electron-donating group to one of the aromatic rings would be predicted to raise the HOMO energy, making the molecule a better electron donor. Conversely, an electron-withdrawing group would be expected to lower the LUMO energy, enhancing its electron-accepting character.

These computational SAR studies can explore a vast chemical space much more rapidly and cost-effectively than traditional synthetic approaches. The insights gained can then be used to prioritize the synthesis of a smaller, more focused library of compounds with a higher probability of possessing the desired chemical characteristics. This computational pre-screening is a powerful strategy for accelerating the discovery and development of new molecules based on the this compound framework.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural determination of isoindolo[2,1-b]isoquinolin-5(7H)-one in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another. The chemical shifts (δ) of the aromatic protons in the this compound skeleton are typically observed in the downfield region, reflecting the deshielding effects of the aromatic rings and the carbonyl group. The methylene (B1212753) protons at the 7-position (C7) would appear as a distinct singlet, unless chiral conditions or specific solvent interactions induce magnetic inequivalence.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon (C5) is a key diagnostic signal, appearing significantly downfield (typically in the range of 160-170 ppm) due to the strong deshielding effect of the double bond to oxygen. The quaternary carbons of the fused ring system and the aromatic CH carbons can also be distinguished, providing a complete carbon framework of the molecule.

Interactive Data Table: Representative NMR Data for this compound Derivatives

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic-H7.20 - 8.50 (m)120.0 - 145.0
CH₂ (C7)~4.80 (s)~45.0
C=O (C5)-~165.0

Note: The exact chemical shifts can vary depending on the solvent used and the presence of substituents on the aromatic rings.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Under electron ionization (EI), the molecule can undergo characteristic fragmentation pathways. Common fragmentation patterns may involve the loss of carbon monoxide (CO) from the lactam ring, as well as cleavages within the isoquinoline (B145761) or isoindole moieties, leading to the formation of stable fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band in the IR spectrum is that of the carbonyl (C=O) stretching vibration of the lactam ring. This typically appears as a strong absorption in the region of 1680-1660 cm⁻¹.

Other significant absorptions include the C-H stretching vibrations of the aromatic rings (around 3100-3000 cm⁻¹) and the aliphatic methylene group (around 2950-2850 cm⁻¹). The C=C stretching vibrations of the aromatic rings are observed in the 1600-1450 cm⁻¹ region. The presence and position of these bands provide confirmatory evidence for the core structure of the molecule.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Amide Carbonyl (C=O)Stretching1680 - 1660Strong
Aromatic C-HStretching3100 - 3000Medium
Aliphatic C-HStretching2950 - 2850Medium
Aromatic C=CStretching1600 - 1450Medium-Weak

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and unambiguous structural information for this compound by determining the precise arrangement of atoms in the solid state. This technique allows for the measurement of bond lengths, bond angles, and torsional angles with very high precision.

A successful single-crystal X-ray diffraction analysis can confirm the planar or near-planar nature of the fused aromatic ring system and reveal the conformation of the seven-membered ring containing the methylene group. Furthermore, it provides insights into the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice. For instance, derivatives of this compound have been studied using in situ synchrotron X-ray powder diffraction. chem960.com

UV-Vis Spectroscopy and Photophysical Property Investigations

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The extended π-conjugated system of the fused aromatic rings gives rise to characteristic absorption bands in the UV and sometimes the visible region of the electromagnetic spectrum. The positions and intensities of these absorption maxima (λmax) are sensitive to the electronic structure of the molecule and can be influenced by solvent polarity and the presence of substituents.

Further photophysical investigations may include fluorescence spectroscopy. If the molecule exhibits fluorescence, its emission spectrum, quantum yield, and fluorescence lifetime can be determined. These properties are of interest for potential applications in materials science and as fluorescent probes. For example, related derivatives have been shown to act as highly selective fluorescence chemosensors. molaid.com The study of these photophysical properties provides a deeper understanding of the excited state behavior of this compound.

Chemical Applications and Scaffold Utilization

Role as Synthetic Intermediates in Complex Molecule Synthesis

The isoindolo[2,1-b]isoquinolin-5(7H)-one core is a valuable synthetic intermediate for constructing more complex molecular architectures. Its rigid, polycyclic framework provides a robust platform for further functionalization and elaboration. Various synthetic strategies, including transition metal-catalyzed C-H activation and annulation reactions, have been developed to access this scaffold with high efficiency and atom economy. researchgate.net These methods often allow for the introduction of diverse substituents, creating a library of derivatives that can be used in the total synthesis of natural products and other complex targets. researchgate.net

For instance, the development of Rh(III)-catalyzed cascade annulations to form 7-hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-ones from N-(pivaloyloxy)benzamides and 2-alkynyl aldehydes highlights the utility of this scaffold. acs.org The resulting aminal functionality serves as a handle for further chemical diversification, demonstrating the role of the core structure as a stepping stone to more intricate molecules. acs.org This approach has been successfully applied to the concise, two-step synthesis of the alkaloid rosettacin (B1262365). acs.org

Construction of Bioactive Scaffolds (e.g., Rosettacin and other Natural Product Analogues)

The this compound framework is the core of several bioactive natural products, most notably the aromathecin family of alkaloids, which includes rosettacin. researchgate.net Rosettacin itself has been the target of various synthetic efforts, which often involve the construction of the this compound skeleton as a key step. acs.orgresearchgate.net

Synthetic methodologies, such as aryl radical cyclization of enamides generated from N-acyliminium chemistry, have provided efficient routes to this scaffold and, consequently, to rosettacin. researchgate.net The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, a closely related structure, is found in the lamellarin family of marine alkaloids, which are known for their wide range of biological activities, including cytotoxicity against tumor cells. rsc.orgnih.gov The synthesis and diversification of these scaffolds are of great interest for the development of new therapeutic agents. rsc.orgnih.gov The structural similarity allows for the application of synthetic strategies developed for one class of compounds to the other, expanding the accessible chemical space of bioactive molecules.

Application in Synthetic Drug Molecule Scaffolds

The this compound scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This versatility makes it an attractive starting point for the design of new synthetic drug molecules. nih.gov The rigid nature of the tetracyclic system helps to pre-organize appended functional groups in a defined spatial orientation, which can lead to enhanced binding interactions with target proteins.

Researchers have explored the modification of this core to develop novel compounds with potential therapeutic applications. For example, the synthesis of sulfonated indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolin-6(5H)-ones has yielded compounds with bioactivity against cancer cell lines. nih.gov These studies demonstrate the potential of the this compound framework as a template for the discovery of new drugs.

Development of Topoisomerase I Inhibitor Analogues

A significant area of research involving the this compound scaffold is the development of analogues as topoisomerase I inhibitors. nih.gov Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it an important target for anticancer drugs. ehu.es The natural product camptothecin (B557342) and its derivatives are well-known topoisomerase I inhibitors, but they possess certain limitations. nih.govresearchgate.net

The isoindolo[2,1-b]isoquinolinone structure has been investigated as a constrained form of 3-arylisoquinolines, which are also known to exhibit topoisomerase I inhibitory activity. nih.gov By cyclizing the 3-arylisoquinoline structure, researchers have created more rigid analogues with potent activity. nih.gov For example, certain synthesized isoindolo[2,1-b]isoquinolinones have shown potent topoisomerase I inhibitory activity and cytotoxicity against various tumor cell lines. nih.govresearchgate.net Molecular docking studies have been employed to understand the binding interactions of these compounds with the topoisomerase I-DNA complex, aiding in the rational design of new and more effective inhibitors. nih.gov The indenoisoquinoline scaffold, a related structure, has also been extensively studied for its topoisomerase I inhibitory properties. nih.govscilit.com

Potential in Materials Science and Organic Electronics

Beyond its biological applications, the this compound scaffold has shown potential in the field of materials science, particularly as a fluorophore. researchgate.net Although this class of heterocycles has been known for over a century, its photophysical properties have only recently begun to be explored in depth. researchgate.net

The tetracyclic core of this compound shares structural similarities with known fluorophores like isodipyrrinones and polyarylated isoquinolinones. researchgate.net This has prompted investigations into the synthesis and properties of various substituted derivatives. researchgate.net The development of general and convergent synthetic strategies allows for the preparation of a diverse range of these compounds, enabling the study of their photophysical and electrochemical behavior. researchgate.net These properties make them potential candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other organic electronic devices. Further research into the coordination behavior of these compounds could also open up new avenues in materials science. researchgate.net

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones, future efforts will likely concentrate on strategies that adhere to the principles of green chemistry. A major focus in this area has been the use of transition metal-catalyzed C-H activation/annulation reactions. researchgate.net These methods offer high atom and step economy by directly functionalizing otherwise inert C-H bonds, thus avoiding the need for pre-functionalized starting materials. researchgate.net Various transition metals, including rhodium, iridium, palladium, and ruthenium, have been successfully employed to construct the isoindolo[2,1-b]isoquinolin-5(7H)-one skeleton through both intermolecular and intramolecular pathways. researchgate.net

Another promising avenue is the exploration of catalytic intramolecular Wittig reactions. researchgate.net This approach allows for the formation of the heterocyclic core from carbonyl-containing bromides using only a catalytic amount of an organophosphorus reagent, which is a significant improvement over stoichiometric Wittig reactions. researchgate.net Furthermore, methods like the trifluoromethanesulfonic acid (TfOH)-mediated imide carbonyl activation and cyclization provide a simple and effective way to assemble the this compound framework and related polycyclic lactams. researchgate.net Researchers are also investigating one-pot, multicomponent reactions, such as the imino-Diels-Alder reaction, to construct the isoindolo[2,1-a]quinolin-11(5H)-one skeleton with high regio- and stereoselectivity. nih.gov The development of these and other novel catalytic systems, along with the use of renewable starting materials and safer solvent systems, will be crucial for the sustainable production of these important compounds.

Enantioselective Synthesis of this compound Derivatives

Many biologically active molecules are chiral, and their pharmacological effects are often dependent on their stereochemistry. While several methods exist for the synthesis of racemic this compound derivatives, the development of efficient enantioselective syntheses remains a significant challenge. Future research will need to focus on the design and application of chiral catalysts, auxiliaries, and reagents to control the stereochemical outcome of the key bond-forming reactions.

Asymmetric catalysis, employing chiral transition metal complexes or organocatalysts, holds great promise for the enantioselective synthesis of this heterocyclic system. For instance, the development of chiral ligands for transition metals like rhodium, iridium, and palladium could enable enantioselective C-H activation/annulation reactions. Similarly, chiral Brønsted or Lewis acids could be employed to catalyze enantioselective versions of cyclization reactions. The synthesis of specific enantiomers is crucial for understanding their differential interactions with biological targets and for the development of more potent and selective therapeutic agents.

Exploration of New Reactivity and Transformation Pathways

The this compound core possesses multiple sites for further chemical modification, offering opportunities to create diverse libraries of novel compounds. A key area of future research will be the exploration of new reactivity and transformation pathways of this scaffold. This includes the selective functionalization of different positions on the aromatic rings and the lactam moiety.

Recent studies have demonstrated the potential of radical-mediated reactions for the synthesis of functionalized derivatives. For example, a copper-catalyzed radical relay addition/cyclization of activated alkenes with substituted-thiosulfonates has been developed to produce a range of sulfonated indolo[2,1-a]isoquinolines. nih.govnih.gov Further investigation into radical-based transformations, as well as other modern synthetic methods like photoredox catalysis and electrochemical synthesis, could unlock new avenues for derivatization. Additionally, exploring the reactivity of the lactam carbonyl group and the adjacent methylene (B1212753) group could lead to the development of novel ring-opening and ring-expansion reactions, providing access to new and unique heterocyclic frameworks.

Advanced Computational Modeling for Rational Design

In recent years, computational chemistry has become an indispensable tool in drug discovery and development. For the this compound system, advanced computational modeling can play a crucial role in the rational design of new derivatives with desired properties. Density Functional Theory (DFT) calculations have already been used to rationalize the regioselectivity observed in TfOH-mediated cyclization reactions. researchgate.net

Future research will likely involve the use of a broader range of computational techniques. Molecular docking studies can be employed to predict the binding modes of this compound derivatives with various biological targets, such as enzymes and receptors. nih.gov This information can guide the design of new compounds with enhanced potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities, further aiding in the design of more effective analogues. Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov Time-dependent DFT (TD-DFT) can be used to predict the photophysical properties of these compounds, which is relevant for applications in materials science and as fluorescent probes. nih.gov

Integration with Flow Chemistry and High-Throughput Synthesis

To accelerate the discovery of new this compound derivatives with interesting biological activities, the integration of modern automation technologies like flow chemistry and high-throughput synthesis will be essential. Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise manner, offers several advantages, including improved reaction control, enhanced safety, and the potential for rapid optimization and scale-up.

The development of robust and efficient flow chemistry protocols for the synthesis of the this compound core and its derivatives would enable the rapid generation of compound libraries. This can be coupled with high-throughput screening techniques to quickly assess the biological activities of the synthesized compounds. For instance, the use of ultrasound irradiation has been shown to facilitate the synthesis of related isoquinolin-1(2H)-one derivatives. nih.gov Such energy-efficient and scalable methods, when combined with automated synthesis platforms, will significantly streamline the drug discovery and development process for this important class of heterocyclic compounds.

Q & A

Q. What are the predominant synthetic strategies for constructing the isoindolo[2,1-b]isoquinolin-5(7H)-one core?

The most widely adopted methods involve transition metal-catalyzed C–H activation and annulation reactions. For example, Rh(III)-catalyzed cascade annulations between N-(pivaloyloxy)benzamides and 2-alkynyl aldehydes enable one-pot synthesis via sequential alkyne insertion, C(sp²)–H activation, and aminal formation . This approach achieves good yields (70–85%) and functional group tolerance. Alternative routes include visible light-mediated oxidation of tetrahydroisoquinolines, though yields vary depending on substituents .

Q. How can researchers optimize reaction conditions for regioselective annulation?

Key factors include:

  • Catalyst selection : Rh(III) catalysts (e.g., [Cp*RhCl₂]₂) favor intramolecular C–H activation over competing pathways, ensuring regioselective cyclization .
  • Substrate design : Electron-withdrawing groups on the benzamide moiety enhance reactivity by polarizing the C–H bond for activation .
  • Solvent and temperature : Acetonitrile at 80–100°C optimizes Rh-catalyzed reactions, balancing reaction rate and selectivity .

Advanced Research Questions

Q. What mechanistic insights explain divergent outcomes in Rh(III)- vs. Pd/Cu-catalyzed systems?

Rh(III) systems proceed via a Rh-hydride intermediate, enabling intramolecular C–H activation and amination (Scheme 17 in ). In contrast, Pd/Cu systems (e.g., in radical cyclizations) involve intermolecular aryl radical coupling, which may lead to off-target products without stringent directing groups . Kinetic studies suggest Rh(III) pathways have lower activation barriers for annulation (ΔG‡ ~22 kcal/mol) compared to Pd-mediated steps (~28 kcal/mol) .

Q. How can researchers resolve contradictions in reported substrate scope limitations?

Discrepancies arise from competing side reactions (e.g., alkyne oligomerization or over-oxidation). For example:

  • Electron-deficient substrates : Rh(III)-catalyzed methods tolerate nitro and ester groups but fail with strongly coordinating groups (e.g., –SH) due to catalyst poisoning .
  • Steric hindrance : Bulky substituents at the alkyne terminus reduce yields in annulation reactions (<50% for tert-butyl vs. >80% for methyl ).
  • Alternative methods : Electrochemical or photochemical approaches (e.g., visible light/TBHP systems) bypass metal catalysts but require precise control of redox potentials .

Q. What strategies enable late-stage functionalization of this compound derivatives?

Post-synthetic modifications focus on:

  • Aminal diversification : The aminal moiety in Rh-catalyzed products can undergo nucleophilic substitution with amines or thiols to introduce pharmacophores .
  • De-esterification : Rh(III)-catalyzed products with ester groups (e.g., from diazoketoesters) are hydrolyzed to carboxylic acids, enabling conjugation with bioactive molecules .
  • Radical functionalization : Aryl radical intermediates generated via N-acyliminium chemistry allow C–C bond formation at the isoindole ring .

Q. How does structural variation impact biological activity (e.g., topoisomerase inhibition)?

Preliminary SAR studies indicate:

  • C7 hydroxyl group : Critical for topoisomerase I inhibition; removal reduces activity by >90% .
  • Aromatic substitution : Electron-donating groups (e.g., –OMe) at the isoquinolinone ring enhance binding affinity (IC₅₀ ~0.2 µM vs. ~1.5 µM for unsubstituted analogs) .
  • Ring fusion : Expansion to seven-membered rings (e.g., azepino-isoindolinones) alters selectivity toward kinase targets .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • NMR : ¹H/¹³C NMR distinguishes regioisomers via coupling constants (e.g., J = 8–10 Hz for annulated protons) .
  • X-ray crystallography : Resolves ambiguities in fused-ring stereochemistry, particularly for aminal-containing derivatives .
  • HRMS/MS : Confirms molecular integrity and detects trace byproducts from radical pathways .

Q. How can computational tools aid in reaction design?

DFT calculations (e.g., Gaussian 09) predict transition states for C–H activation steps, guiding catalyst and substrate selection. For example, Rh(III)-mediated pathways show lower energy barriers for ortho-C–H activation compared to Pd(II) systems . Machine learning models (e.g., SchNet) can also prioritize substrates with optimal electronic profiles for annulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.